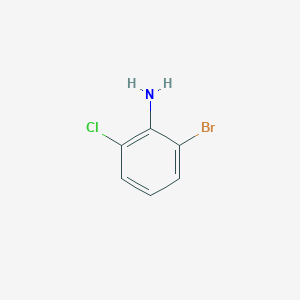

2-Bromo-6-chloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMSFWCFKDVSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496800 | |

| Record name | 2-Bromo-6-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59772-49-5 | |

| Record name | 2-Bromo-6-chlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59772-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2-Bromo-6-chloroaniline (CAS: 59772-49-5) for Advanced Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged in the use of this compound. It moves beyond a simple recitation of properties to provide actionable insights into its synthesis, reactivity, and application, grounded in established chemical principles.

Core Compound Identity and Physicochemical Profile

This compound, identified by its CAS number 59772-49-5, is a disubstituted aniline derivative that serves as a highly valuable intermediate in organic and pharmaceutical chemistry.[1] Its structural arrangement, featuring ortho-substitution of both a bromine and a chlorine atom relative to the amine group, imparts a unique reactivity profile essential for the construction of complex molecular architectures.

The strategic placement of these functional groups allows for selective manipulation in multi-step syntheses, making it a key building block for various target molecules, including active pharmaceutical ingredients (APIs).[2]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 59772-49-5 | [3][4] |

| Molecular Formula | C₆H₅BrClN | [2][4] |

| Molecular Weight | 206.47 g/mol | [2][4] |

| IUPAC Name | This compound | |

| Synonyms | 2-Bromo-6-chlorobenzenamine | [2] |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% | [3] |

| Storage | Room temperature, in dark place, under inert atmosphere |

Mechanistic Insights and Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the nucleophilic amine (-NH₂) and the two electron-withdrawing, yet sterically hindering, halogen substituents (-Br and -Cl).

-

Amine Group Reactivity: The primary amine is a versatile functional handle for standard transformations such as acylation, alkylation, and diazotization. However, its nucleophilicity is somewhat attenuated by the inductive effect of the ortho-halogens.

-

Aryl Halide Reactivity: The carbon-halogen bonds are prime sites for transition metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed processes like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This reactivity differential (C-Br > C-Cl) is a cornerstone of its utility, enabling selective, sequential functionalization of the aromatic ring.[5] The rate-determining step in these reactions is often the oxidative addition to the palladium(0) catalyst, which occurs more readily with the weaker C-Br bond.[5]

-

Regioselectivity: The significant steric hindrance imposed by the two ortho-substituents directs incoming reagents away from the C2 and C6 positions, influencing the regiochemical outcome of further electrophilic aromatic substitution reactions, should the amine be appropriately protected.

Below is a diagram illustrating the key reaction pathways stemming from this compound.

Caption: Key reaction pathways for this compound.

Applications in Pharmaceutical Synthesis

Halogenated anilines are foundational building blocks in drug discovery.[6] The specific substitution pattern of this compound makes it an important precursor for synthesizing targeted therapeutics. Its role as an intermediate allows for the construction of complex heterocyclic systems and the introduction of diverse functionalities required for biological activity.[7]

One of the most prominent applications is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac .[2] Furthermore, its derivatives are explored in the synthesis of various kinase inhibitors and other targeted agents where a substituted aniline core is required. The ability to perform selective cross-coupling reactions makes it invaluable for building molecular libraries for high-throughput screening. For instance, ortho-haloanilines are key reactants in modern palladium-catalyzed indole synthesis methods, providing rapid access to substituted tryptophan analogues and other complex indoles.[8]

Representative Synthesis Protocol

While numerous proprietary methods exist, a common and logical laboratory-scale synthesis proceeds from 2-chloroaniline via a protection-bromination-deprotection sequence. The initial acetylation step is crucial; it protects the amine from oxidation and, as an ortho-, para-director, activates the ring for electrophilic substitution while its steric bulk favors substitution at the less hindered para-position. Subsequent bromination and deprotection yield the target compound.

Workflow Diagram: Synthesis of this compound

Caption: Logical workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Protection of 2-Chloroaniline:

-

To a stirred solution of 2-chloroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Causality: This exothermic reaction forms the acetanilide, protecting the amine functionality and making the phenyl ring more susceptible to electrophilic attack. Acetic acid serves as a compatible solvent.

-

Stir the mixture for 1-2 hours until TLC or LC-MS analysis confirms the complete consumption of the starting material.

-

Pour the reaction mixture into ice-water to precipitate the N-(2-chlorophenyl)acetamide product, which is then collected by vacuum filtration and washed with water.

-

-

Bromination of N-(2-chlorophenyl)acetamide:

-

Dissolve the dried acetanilide intermediate (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Add a solution of bromine (1.0 eq) in acetic acid dropwise to the mixture, maintaining the temperature below 20°C with an ice bath.

-

Causality: The acetamido group is an activating ortho-, para-director. The ortho-position (C6) is sterically hindered by the existing chlorine atom, thus directing the bromination to the other ortho-position (relative to the amide). Cooling is essential to prevent over-bromination.[9]

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until analysis indicates completion.

-

The product, N-(2-bromo-6-chlorophenyl)acetamide, can be isolated by precipitation in water and filtration.

-

-

Hydrolysis (Deprotection):

-

Suspend the crude N-(2-bromo-6-chlorophenyl)acetamide (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 50% NaOH).[9][10]

-

Heat the mixture to reflux until TLC or LC-MS shows the disappearance of the starting material (typically 4-8 hours).

-

Causality: The basic hydrolysis cleaves the amide bond, liberating the free amine of the final product.

-

Cool the reaction mixture to room temperature and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography or recrystallization.

-

Analytical Characterization Protocol

Purity and identity are typically confirmed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is ideal for purity assessment, while Gas Chromatography (GC) can also be employed.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Excellent for retaining and separating nonpolar to moderately polar aromatic compounds like anilines.[11] |

| Mobile Phase | Isocratic or Gradient; Acetonitrile:Water or Methanol:Water | A common solvent system for reverse-phase chromatography. A small amount of acid (e.g., 0.1% formic acid) can improve peak shape for amines.[12] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~240-255 nm | Anilines have a strong chromophore, allowing for sensitive UV detection.[12][13] |

| Injection Volume | 10 µL | Standard volume to avoid column overloading. |

| Sample Prep | Dissolve ~1 mg/mL in mobile phase or acetonitrile | Ensures solubility and compatibility with the HPLC system. |

Safety, Handling, and Disposal

As a substituted aniline, this compound requires careful handling in a controlled laboratory environment.

-

Hazard Identification:

-

Harmful if swallowed (H302).

-

Causes skin and serious eye irritation.

-

May be toxic in contact with skin or if inhaled.

-

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[14]

-

Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[14][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][16]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14][16]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician immediately.[14]

-

-

Disposal:

-

Dispose of waste material and containers at an approved waste disposal facility, in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the predictable and differential reactivity of its functional groups. A thorough understanding of its properties, synthetic access, and reactivity profile enables chemists to leverage this building block for the efficient and controlled synthesis of complex, high-value molecules in the pharmaceutical and fine chemical industries. Adherence to strict safety protocols is mandatory for its handling and use.

References

- Google. (n.d.). Current time information in Gallatin County, US.

-

Alachem Co., Ltd. (n.d.). 59772-49-5 | this compound. Retrieved December 31, 2025, from [Link]

-

Angene Chemical. (2024, November 12). Safety Data Sheet - 4-Bromo-3-chloroaniline. Retrieved December 31, 2025, from [Link]

-

RSC Publishing. (n.d.). Copper-catalyzed ortho-halogenation of protected anilines. Retrieved December 31, 2025, from [Link]

-

Wikipedia. (n.d.). Chlorproethazine. Retrieved December 31, 2025, from [Link]

- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. Journal of Organic Chemistry, 71(20), 7826-34. [Link]

-

(n.d.). 2-Bromoaniline: A Cornerstone Intermediate in Pharmaceutical Synthesis. Retrieved December 31, 2025, from [Link]

-

Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved December 31, 2025, from [Link]

-

Abdel-Wahab, B. F., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved December 31, 2025, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved December 31, 2025, from [Link]

-

Boquet, V., et al. (n.d.). Copper-Catalyzed Coupling between ortho-Haloanilines and Lactams/Amides: Synthesis of Benzimidazoles and Telmisartan. The Journal of Organic Chemistry. Retrieved December 31, 2025, from [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved December 31, 2025, from [Link]

-

Wei, Z.-B., et al. (2025, August 10). 4-Bromo-2-chloroaniline. ResearchGate. Retrieved December 31, 2025, from [Link]

-

Chromatography Online. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved December 31, 2025, from [Link]

-

Nicolay, A., et al. (n.d.). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. Scirp.org. Retrieved December 31, 2025, from [Link]

-

Chromatography Forum. (2007, January 9). alfa bromo-2-chlorophenyl acetonitrile -hplc/gc method. Retrieved December 31, 2025, from [Link]

-

Nicolay, A., et al. (2025, August 10). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. ResearchGate. Retrieved December 31, 2025, from [Link]

Sources

- 1. 59772-49-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. CAS 59772-49-5 | 3630-D-0C | MDL MFCD11977383 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound | 59772-49-5 | FB141205 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]

- 8. Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 10. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution [scirp.org]

- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]

- 16. fishersci.com [fishersci.com]

2-Bromo-6-chloroaniline chemical properties

An In-depth Technical Guide to 2-Bromo-6-chloroaniline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 59772-49-5), a key chemical intermediate in the pharmaceutical industry. The document delves into its core chemical and physical properties, spectroscopic profile, and characteristic reactivity. Emphasis is placed on its principal application as a starting material in the synthesis of prominent active pharmaceutical ingredients (APIs), most notably Diclofenac. Furthermore, this guide outlines a representative synthetic protocol, detailed safety and handling procedures, and a discussion of the molecule's strategic importance in drug development. This paper is intended for researchers, synthetic chemists, and professionals in the field of drug development and manufacturing.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted aniline derivative, a class of compounds widely utilized as versatile building blocks in organic synthesis. Its identity is established by its unique CAS number, 59772-49-5.[1] The presence of ortho-bromo and chloro substituents relative to the amino group defines its steric and electronic properties, which in turn dictate its reactivity.

The fundamental properties of this compound are summarized in the table below. It is a solid at ambient temperature, with a high boiling point indicative of its molecular weight and polarity.

| Property | Value | Reference |

| CAS Number | 59772-49-5 | [1] |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2-Bromo-6-chlorobenzenamine, 6-Bromo-2-chloroaniline | [2][3] |

| Physical Form | Solid | |

| Boiling Point | 242.8 ± 20.0 °C at 760 mmHg | |

| Density | 1.7 ± 0.1 g/cm³ | |

| Flash Point | 100.6 ± 21.8 °C |

Chemical Structure

The structural arrangement of this compound is fundamental to its chemical behavior.

Caption: 2D Structure of this compound.

Spectroscopic Profile

Structural elucidation and quality control of this compound rely on standard spectroscopic techniques. While specific spectral data is proprietary to manufacturers, the expected profile can be inferred from its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and a broad signal for the amine (-NH₂) protons. The aromatic region will display complex splitting patterns due to proton-proton coupling.

-

¹³C-NMR : The carbon NMR spectrum should exhibit six unique signals for the aromatic carbons, with chemical shifts influenced by the attached electronegative halogen and nitrogen atoms.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The IR spectrum will be characterized by N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C stretching bands. Characteristic C-Br and C-Cl stretching vibrations will appear in the fingerprint region (<1000 cm⁻¹).

-

Mass Spectrometry (MS) : Mass analysis will show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a definitive feature for confirming the compound's identity.

Synthesis and Manufacturing

While multiple synthetic routes can be envisioned, a common industrial approach involves the selective halogenation of a suitable aniline precursor. A representative synthesis starts from 2-chloroaniline.

Experimental Protocol: Synthesis via Bromination of 2-Chloroaniline

This protocol is a representative method and requires optimization based on laboratory conditions.

-

Protection of the Amino Group : The high reactivity of the amino group necessitates a protection step to prevent side reactions and direct the bromination to the desired position. Acetylation is a common strategy.

-

Dissolve 2-chloroaniline (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 30°C.

-

Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the N-acetyl-2-chloroaniline product. Filter, wash with water, and dry.

-

-

Electrophilic Bromination : The acetylated intermediate is then brominated. The acetyl group directs the incoming electrophile (bromine) to the para position relative to itself, which is the desired 6-position on the original aniline ring.

-

Dissolve N-acetyl-2-chloroaniline in a suitable solvent (e.g., acetic acid).

-

Slowly add a solution of bromine (1.0 eq) in acetic acid at room temperature.

-

Stir for several hours until the starting material is consumed.

-

The product, N-(2-bromo-6-chlorophenyl)acetamide, is isolated by precipitation in water, filtration, and washing.

-

-

Deprotection (Hydrolysis) : The final step is the removal of the acetyl protecting group to yield the target aniline.

-

Reflux the N-(2-bromo-6-chlorophenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).[4]

-

After the hydrolysis is complete, neutralize the mixture.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield this compound.

-

Caption: General synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from its defined reactive sites. The amino group can act as a nucleophile in reactions like acylation and alkylation, while the C-Br and C-Cl bonds can participate in metal-catalyzed cross-coupling reactions.

Core Application: Precursor to Diclofenac

The most significant application of this compound is as a key intermediate in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][5] The synthesis involves a coupling reaction between this compound and 2,6-dichlorophenylacetic acid or its derivatives. This transformation is typically achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.

Causality : The choice of this compound is critical. The ortho-halogens (Br and Cl) are essential components of the final Diclofenac structure, contributing to its conformational rigidity and binding affinity to the cyclooxygenase (COX) enzymes.

Sources

- 1. dev.klivon.com [dev.klivon.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Bromo-6-chlorobenzenamine | C6H5BrClN | CID 12406853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 5. veeprho.com [veeprho.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: 2-Bromo-6-chloroaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring both bromine and chlorine atoms ortho to the amino group, imparts specific reactivity and physical characteristics that are essential for its application. Understanding the physical properties of this compound is paramount for its effective use in laboratory and industrial settings, ensuring process optimization, safety, and the desired reaction outcomes. This guide provides a comprehensive overview of the key physical properties of this compound, supported by experimental considerations and safety protocols.

I. Core Physicochemical Properties

The physical state and fundamental constants of a compound are the bedrock of its chemical identity and dictate its behavior in various environments. This compound is a solid at room temperature, a property that influences its handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [1] |

| Appearance | Off-white solid | |

| Melting Point | 57-58 °C | |

| Boiling Point | 242.8 ± 20.0 °C (Predicted) | [1] |

| Density | 1.722 ± 0.06 g/cm³ (Predicted) | |

| CAS Number | 59772-49-5 | [1] |

Expert Insight: The melting point of 57-58 °C is a critical parameter for purity assessment. A broad melting range would suggest the presence of impurities. The predicted boiling point indicates that while it is a solid at ambient temperature, it can be distilled under vacuum if necessary, although thermal decomposition should be a consideration at elevated temperatures.

II. Solubility Profile

The solubility of this compound is a key factor in its application in synthesis, influencing solvent selection for reactions, extractions, and purifications.

| Solvent | Solubility | Source(s) |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Methanol | Soluble | |

| Water | Insoluble | [2][3] |

| Ether | Soluble | [3] |

Causality Behind Solubility: The presence of the polar amino group (-NH₂) allows for hydrogen bonding, contributing to its solubility in polar organic solvents like methanol. However, the largely nonpolar benzene ring and the halogen substituents dominate, leading to good solubility in less polar solvents like dichloromethane and chloroform. The molecule's overall low polarity and lack of extensive hydrogen bonding with water render it insoluble in aqueous solutions.

III. Experimental Protocols for Property Determination

To ensure the quality and identity of this compound, the following experimental protocols for determining key physical properties are recommended.

A. Melting Point Determination (Capillary Method)

This method provides a sharp melting range for a pure crystalline solid, which is a crucial indicator of purity.[4][5]

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.[4]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to about 10-15 °C below the expected melting point (57 °C). Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[5]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Validation: For a pure sample, this range should be narrow (typically 0.5-1.0 °C).

Caption: Workflow for Melting Point Determination.

B. Solubility Determination

A systematic approach to solubility testing can confirm the compound's polarity and identify suitable solvents for reactions and purification.[2][3][6]

Methodology:

-

Initial Solvent Screening: In separate small test tubes, add approximately 10-20 mg of this compound.

-

Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, methanol, dichloromethane, hexane) in portions, agitating after each addition.

-

Observation: Observe whether the solid dissolves completely. Classify as "soluble," "partially soluble," or "insoluble."

-

Acid/Base Solubility:

-

Test solubility in 5% aqueous HCl. If soluble, it indicates the presence of a basic group (the amino group).

-

Test solubility in 5% aqueous NaOH. Insolubility confirms the absence of an acidic proton.

-

Caption: Decision tree for solubility testing.

IV. Spectroscopic Characterization (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals in the aromatic region (typically 6.5-7.5 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets, triplets) based on their coupling with neighboring protons. The amine (-NH₂) protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The carbons bonded to the electronegative bromine, chlorine, and nitrogen atoms will be shifted downfield.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key expected vibrational frequencies include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-H stretching of the aromatic ring (above 3000 cm⁻¹). The C-Br and C-Cl stretching vibrations will appear in the fingerprint region (below 1000 cm⁻¹).[7][8]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion will be observed. This pattern is a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.[9][10]

V. Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302) and is associated with the GHS07 pictogram (exclamation mark), indicating it can be an irritant.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Keep in a dark place under an inert atmosphere.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.

-

VI. Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. A thorough understanding and experimental verification of its melting point, solubility, and spectroscopic characteristics are fundamental for its successful application in research and development. The protocols and data presented in this guide serve as a comprehensive resource for scientists, ensuring both the integrity of their work and their safety in the laboratory.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique 2022. Retrieved from [Link]

-

Chemsrc. (2025, August 25). This compound | CAS#:59772-49-5. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Unknown. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

Unknown. (2009, May 18). Using Melting Point to Determine Purity of Crystalline Solids. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

ResearchGate. (2025, September 27). Determination of crystal structure of polyaniline and substituted polyanilines through powder X-ray diffraction analysis | Request PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. Retrieved from [Link]

-

ResearchGate. (2017, July 18). (PDF) Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Structural Chemistry of Anilines. Retrieved from [Link]

-

Barbour, L. J. (2001). X-Seed — A Software Tool for Supramolecular Crystallography. J. Supramol. Chem., 1(4), 189–191. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoaniline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-chlorobenzenamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-4-chloroaniline. Retrieved from [Link]

-

Unknown. (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. This compound | CAS#:59772-49-5 | Chemsrc [chemsrc.com]

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. asdlib.org [asdlib.org]

- 10. chemguide.co.uk [chemguide.co.uk]

2-Bromo-6-chloroaniline molecular weight

An In-Depth Technical Guide to 2-Bromo-6-chloroaniline: Molecular Weight, Properties, and Applications for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aniline derivative of significant interest in synthetic chemistry. Centered on its fundamental physicochemical properties, this document elucidates its molecular weight, structure, and other key data points critical for laboratory applications. We delve into the synthetic pathways, principles of analytical characterization, and established applications, particularly its role as a key intermediate in pharmaceutical manufacturing. Furthermore, this guide synthesizes field-proven insights on safe handling, storage, and disposal, offering a holistic resource for researchers, chemists, and professionals in drug development.

Chemical Identity and Core Physicochemical Properties

This compound, with the CAS Number 59772-49-5, is a disubstituted aniline derivative.[1][2] Its chemical identity is fundamentally defined by its molecular structure and resulting molecular weight, which are pivotal for stoichiometric calculations in synthesis, analytical standard preparation, and spectroscopic analysis.

The molecular formula of this compound is C₆H₅BrClN.[1][2] This composition dictates its molecular weight, which is a cornerstone for any quantitative chemical work. The calculated molecular weight is approximately 206.47 g/mol .[2][3] Minor variations in reported values (e.g., 206.468 g/mol ) arise from differences in the atomic weights used for calculation but are analytically insignificant for most applications.[4]

A summary of its core properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 206.47 g/mol | [1][2][3] |

| Exact Mass | 204.92939 Da | [2][4] |

| Molecular Formula | C₆H₅BrClN | [1][2][4] |

| CAS Number | 59772-49-5 | [1][2][4] |

| Synonyms | 2-bromo-6-chlorobenzenamine | [1][2] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Boiling Point | 242.8 ± 20.0 °C at 760 mmHg | [4] |

| Flash Point | 100.6 ± 21.8 °C | [4] |

| Physical Form | Solid | [5] |

The structure features a benzene ring substituted with an amino group (-NH₂), a bromine atom, and a chlorine atom at positions 2 and 6, respectively. This ortho-substitution pattern sterically hinders the amino group, which influences its reactivity and basicity compared to aniline.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves multi-step pathways starting from simpler, commercially available anilines or benzene derivatives. The strategic introduction of bromine and chlorine substituents while preserving the amino group (or a protected version) is key. A common conceptual approach involves electrophilic halogenation of a protected aniline, such as an acetanilide, to direct the substitution pattern.

A plausible synthetic workflow is outlined below. The choice of specific reagents and conditions is critical to control regioselectivity and avoid the formation of undesired isomers. For instance, bromination of an acetanilide followed by chlorination can be a viable route.[6] The amino group is typically protected as an acetamide to moderate its activating effect and prevent side reactions during halogenation.

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 2-Bromo-6-chlorobenzenamine | C6H5BrClN | CID 12406853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - [sigmaaldrich.com]

- 4. This compound | CAS#:59772-49-5 | Chemsrc [chemsrc.com]

- 5. This compound | 59772-49-5 [sigmaaldrich.com]

- 6. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

2-Bromo-6-chloroaniline: A Comprehensive Technical Guide for Advanced Synthesis

Abstract: This in-depth technical guide provides a comprehensive overview of 2-Bromo-6-chloroaniline, a pivotal halogenated aniline derivative with substantial applications in organic synthesis and pharmaceutical development. This document explores its core chemical and physical properties, details established synthetic and purification methodologies, and examines its reactivity in crucial chemical transformations. It is designed for researchers, scientists, and professionals in the field of drug development, offering both theoretical foundations and practical, field-proven protocols.

Introduction: The Strategic Importance of this compound

This compound is a disubstituted aniline that serves as a versatile building block in the creation of complex organic molecules. The distinct positioning of bromine and chlorine atoms ortho to the amino group creates a unique platform for regioselective functionalization. This trifunctional characteristic enables a controlled, stepwise introduction of various substituents, rendering it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

A key aspect of its synthetic utility lies in the differential reactivity of the C-Br and C-Cl bonds, particularly in metal-catalyzed cross-coupling reactions. The C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed reactions than the C-Cl bond, facilitating selective chemical transformations. Furthermore, the amino group can be readily acylated, alkylated, or diazotized, which opens up a vast array of synthetic possibilities. A thorough understanding of the interplay between these functional groups is crucial for its effective use in multi-step synthetic processes.

Physicochemical & Spectroscopic Profile

A detailed understanding of the physical and spectroscopic properties of this compound is fundamental for its accurate identification, safe handling, and application in quantitative experimental work.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 59772-49-5 | [1][2] |

| Molecular Formula | C₆H₅BrClN | [1][3] |

| Molecular Weight | 206.47 g/mol | [1][3] |

| Appearance | Off-white to light brown crystalline solid | |

| Melting Point | 64 - 68 °C | [4] |

| Boiling Point | 242.8 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Spectroscopic Data

Spectroscopic analysis is critical for the confirmation of the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides insights into the electronic environment of the hydrogen atoms on the aromatic ring. The spectrum typically displays three distinct signals in the aromatic region, corresponding to the three protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating nature of the amino group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms. For this compound, six unique signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is instrumental in identifying the N-H bonds of the primary amine, which typically appear as two sharp bands in the 3300-3500 cm⁻¹ region. The C-Br and C-Cl stretching vibrations can also be observed in the fingerprint region of the spectrum.

-

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Synthesis and Purification Strategies

The synthesis of this compound can be accomplished via several routes, with the choice of method often dictated by the availability of starting materials and the desired reaction scale.

Synthetic Workflow: From 2-Chloroaniline

A prevalent and reliable method involves the selective bromination of 2-chloroaniline.[3] The key to this synthesis is the precise control of regioselectivity to favor the introduction of the bromine atom at the C6 position.

Diagram: Synthetic Workflow for this compound

Caption: A typical synthetic pathway from 2-chloroaniline to this compound.

Detailed Experimental Protocol: Synthesis from 2-Chloroaniline

Materials:

-

2-Chloroaniline

-

Acetic anhydride

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid

-

Ethanol

-

Sodium hydroxide

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Protection of the Amino Group:

-

Dissolve 2-chloroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture for 1-2 hours, monitoring for the consumption of the starting material by TLC.

-

Pour the reaction mixture into ice-water to precipitate the 2-chloroacetanilide product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Regioselective Bromination:

-

Dissolve the 2-chloroacetanilide in a suitable solvent such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid.

-

Cool the solution in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting 2-bromo-6-chloroacetanilide precipitate, wash with water, and dry.

-

-

Deprotection of the Amino Group:

-

Reflux the 2-bromo-6-chloroacetanilide in a mixture of ethanol and concentrated hydrochloric acid or an aqueous solution of sodium hydroxide.[5][6]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

If using acidic hydrolysis, neutralize the reaction mixture with a base (e.g., NaOH) to precipitate the product. If using basic hydrolysis, the product may precipitate upon cooling.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Amino Group Protection: The amino group in aniline is a strong activating group and is susceptible to oxidation during bromination. Protection as an acetanilide moderates its activating effect and directs electrophilic substitution to the ortho and para positions. With the para position blocked by the chlorine atom, bromination is directed to the other ortho position (C6).

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more convenient source of electrophilic bromine compared to liquid bromine, which makes the reaction easier to control and handle.

-

Hydrolysis: Both acidic and basic hydrolysis are effective for removing the acetyl protecting group. The choice between them depends on the stability of other functional groups in the molecule and the preferred workup procedure.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound arises from the distinct reactivity of its three functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, which allows for selective functionalization.

Diagram: Regioselective Cross-Coupling

Caption: Selective functionalization of the C-Br bond in this compound.

-

Suzuki Coupling: This reaction with boronic acids or esters in the presence of a palladium catalyst and a base introduces an aryl or vinyl group at the C2 position.

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, yields 2-alkynyl-6-chloroanilines.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a new C-N bond by coupling with primary or secondary amines.

Reactions Involving the Amino Group

The amino group can undergo a variety of transformations:

-

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides or sulfonamides. This is also a common method for protecting the amino group.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and an acid) at low temperatures converts the amino group into a diazonium salt. This intermediate can then undergo Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -F, -I).

Application in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. For instance, it can be utilized in the synthesis of quinolines, quinazolines, and benzodiazepines through condensation and cyclization reactions.

Safety and Handling

This compound is a chemical that requires handling with appropriate safety precautions.

-

Health Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its unique substitution pattern offers a high degree of control and selectivity in a variety of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel pharmaceuticals and other advanced materials. The protocols and insights provided here are intended to serve as a valuable resource for researchers and scientists in the field.

References

- Vertex AI Search. (n.d.). 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook.

- Vertex AI Search. (n.d.). This compound | 59772-49-5 - ChemicalBook.

- Vertex AI Search. (n.d.). This compound | CAS#:59772-49-5 | Chemsrc.

- Vertex AI Search. (n.d.). SAFETY DATA SHEET - Fisher Scientific.

- PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832.

- Vertex AI Search. (n.d.). SAFETY DATA SHEET - TCI Chemicals.

- Vertex AI Search. (n.d.). 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 - ChemicalBook.

- Vertex AI Search. (n.d.). 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum - ChemicalBook.

- PubChem. (n.d.). 2-Bromo-6-chlorobenzenamine | C6H5BrClN | CID 12406853.

- PubChem. (n.d.). 2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442.

- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- Vertex AI Search. (n.d.). SAFETY DATA SHEET - Sigma-Aldrich.

- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- Vertex AI Search. (n.d.). SAFETY DATA SHEET - Fisher Scientific.

Sources

- 1. 2-Bromo-6-chlorobenzenamine | C6H5BrClN | CID 12406853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 59772-49-5 [chemicalbook.com]

- 3. This compound | CAS#:59772-49-5 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 6. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442 - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Identity and Physicochemical Properties

An In-depth Technical Guide to 2-Bromo-6-chloroaniline

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into its chemical identity, synthesis protocols, analytical characterization, applications, and safety protocols, grounding all claims in authoritative sources.

This compound, systematically named under IUPAC nomenclature as This compound , is a di-halogenated aromatic amine.[1][2] Its structure, featuring bromine and chlorine atoms ortho to the amino group, imparts specific reactivity and steric properties that make it a valuable building block in organic synthesis.

The strategic placement of these functional groups dictates its role in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The electron-withdrawing nature of the halogens modulates the basicity and nucleophilicity of the aniline nitrogen, while the steric hindrance influences the accessibility of the reactive sites.

Chemical Identifiers

A precise identification is critical for regulatory compliance, procurement, and scientific communication.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 59772-49-5 | PubChem[1] |

| Molecular Formula | C₆H₅BrClN | PubChem[1] |

| SMILES | C1=CC(=C(C(=C1)Br)N)Cl | PubChem[1] |

| InChIKey | BIMSFWCFKDVSNO-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Data

The physical properties of this compound are essential for designing reaction conditions, purification procedures, and safe handling protocols.

| Property | Value | Source |

| Molecular Weight | 206.47 g/mol | PubChem[1] |

| Appearance | White or light yellow solid | Generic Observation |

| Boiling Point | 242.8 ± 20.0 °C at 760 mmHg | Chemsrc |

| Density | 1.7 ± 0.1 g/cm³ | Chemsrc |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

Synthesis Pathway: A Rationale-Driven Approach

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A common and logical pathway begins with a commercially available precursor, such as 2-chloroaniline, and involves protection of the amine, followed by selective halogenation and subsequent deprotection.

Causality in Synthesis Design: The amino group of aniline is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. Direct bromination of 2-chloroaniline would be difficult to control, potentially leading to multiple brominations and oxidation. Therefore, a protection-deprotection strategy is employed. Acetylation of the amine to form an acetanilide moderates the activating effect and provides steric bulk, favoring substitution at the less hindered position (C6, ortho to the amine and meta to the chlorine).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from precursor to final product.

Caption: A typical four-part synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established organic chemistry principles.[3][4]

Step 1: Protection of 2-Chloroaniline (Acetylation)

-

Procedure: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloroaniline (1.0 eq) in glacial acetic acid. Slowly add acetic anhydride (1.1 eq) to the solution. Heat the mixture to reflux for 2 hours.

-

Rationale: The acetylation converts the highly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This prevents oxidation of the amine by the brominating agent and controls the regioselectivity of the subsequent electrophilic substitution.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the N-(2-chlorophenyl)acetamide. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(2-chlorophenyl)acetamide

-

Procedure: Dissolve the dried N-(2-chlorophenyl)acetamide (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath. Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 20°C. After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Rationale: The acetamido group directs the incoming electrophile (Br⁺) to the ortho and para positions. The C4 position (para) is already occupied by chlorine. Of the two ortho positions (C2 and C6), the C6 position is sterically less hindered and electronically favored, leading to regioselective bromination.

-

Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine. The product, N-(2-bromo-6-chlorophenyl)acetamide, will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

Step 3: Deprotection (Hydrolysis)

-

Procedure: Suspend the N-(2-bromo-6-chlorophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours until hydrolysis is complete.[3]

-

Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the amine functionality to yield the final product.

-

Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., 50% NaOH solution) until basic. The crude this compound will precipitate. Extract the product into a suitable organic solvent (e.g., ethyl ether or dichloromethane), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Step 4: Purification

-

Procedure: Purify the crude product by either recrystallization from a suitable solvent system (e.g., heptane or ethanol/water) or by column chromatography on silica gel.[3]

-

Rationale: Purification is essential to remove any unreacted starting materials, by-products, or residual reagents to achieve the high purity required for pharmaceutical applications.

Applications in Drug Development and Synthesis

This compound serves as a pivotal intermediate in the synthesis of high-value organic molecules. Its utility stems from the differential reactivity of its functional groups, which can be addressed in subsequent synthetic steps.

-

Pharmaceutical Intermediate: It is a known intermediate in the synthesis of pharmaceutical compounds. For example, it is used in the synthesis of Diclofenac Monobromo Sodium Salt, which is a bromide impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac.[5]

-

Building Block for Heterocycles: The aniline functionality can be used to construct heterocyclic rings, while the ortho-halogens can be used as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. This makes it a valuable precursor for creating libraries of novel compounds in drug discovery programs.

Analytical Characterization and Quality Control

A self-validating system of analysis is crucial to confirm the identity and purity of the synthesized this compound. This involves a multi-pronged approach using various spectroscopic and chromatographic techniques.

Analytical Workflow

Caption: A comprehensive analytical workflow for quality control of this compound.

Expected Spectroscopic Data

The following table summarizes the expected signals for a confirmed sample. Actual values may vary slightly based on the solvent and instrument used.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~4.5-5.5 ppm (broad singlet, 2H, -NH₂) δ ~6.6-7.3 ppm (multiplets, 3H, Ar-H) | The amino protons are exchangeable and appear as a broad signal. The three aromatic protons will show complex splitting due to coupling with each other. |

| ¹³C NMR | δ ~110-150 ppm (6 signals) | Expect six distinct signals for the aromatic carbons due to the molecule's lack of symmetry. Carbons attached to halogens and nitrogen will be significantly shifted. |

| FT-IR | ~3400-3500 cm⁻¹ (N-H stretch, doublet) ~1600-1620 cm⁻¹ (N-H bend) ~1400-1500 cm⁻¹ (C=C aromatic stretch) ~1000-1100 cm⁻¹ (C-Cl stretch) ~700-800 cm⁻¹ (C-Br stretch) | These absorption bands are characteristic of the primary amine, aromatic ring, and carbon-halogen bonds present in the molecule.[6] |

| Mass Spec (EI) | M⁺ peak at m/z ≈ 205/207/209 | The molecular ion peak will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). |

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. This substance should be handled only by trained personnel in a well-ventilated area or chemical fume hood.[7][8]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[7][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[8]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[7]

-

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

-

Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[9][10]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]

-

References

-

2-Bromo-6-chlorobenzenamine . PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-6-chloro-4-nitroaniline . PubChem, National Center for Biotechnology Information. [Link]

-

2-BROMO-4-CHLORO-6-FLUOROANILINE . ChemBK. [Link]

-

Aniline, 2-bromo-6-chloro- . NIST WebBook. [Link]

-

This compound | CAS#:59772-49-5 . Chemsrc. [Link]

-

Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2-Bromo-5-chloroaniline . PubChem, National Center for Biotechnology Information. [Link]

- Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

Multistep Synthesis of 2-Chloro-4-Bromoaniline . Scribd. [Link]

-

2-Bromo-4-chloroaniline . NIST WebBook. [Link]

-

The Expanding Role of 4-Bromo-3-chloroaniline in Pharmaceutical Innovation . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. 2-Bromo-6-chlorobenzenamine | C6H5BrClN | CID 12406853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aniline, 2-bromo-6-chloro [webbook.nist.gov]

- 3. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 4. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 5. This compound | 59772-49-5 [chemicalbook.com]

- 6. 2-Bromo-4-chloroaniline [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-6-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

While a definitive, publicly available Safety Data Sheet (SDS) with a complete GHS classification for 2-Bromo-6-chloroaniline is not readily accessible, the hazard profile can be inferred from its chemical structure as a halogenated aromatic amine and from data on closely related compounds. Aromatic amines are a class of compounds that often exhibit toxicity, and the presence of bromine and chlorine atoms can further influence its reactivity and toxicological properties.

It is crucial to handle this compound with the utmost care, assuming it to be hazardous. Based on data for similar compounds, such as other bromo-chloro-anilines and nitro-substituted analogs, the primary hazards are likely to include:

-

Acute Toxicity: Potential for harm if swallowed, in contact with skin, or if inhaled.[1][2]

-

Skin Irritation: May cause skin irritation upon direct contact.[1][2]

-

Serious Eye Irritation: Likely to cause serious eye irritation.[1][2]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

A conclusive GHS classification for this specific compound is not available. However, related compounds carry warnings of being toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][3]

Prudent Laboratory Practices: Safe Handling and Storage

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

Effective engineering controls are the first line of defense. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]

Essential Personal Protective Equipment includes:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]

-

Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's compatibility charts. Dispose of contaminated gloves properly.[6]

-

Skin and Body Protection: A lab coat is required. For tasks with a higher risk of spillage, consider additional protective clothing.[7]

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]

Storage and Incompatibility

Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Some sources suggest storage under an inert atmosphere and protection from light.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental design.

| Property | Value | Source |

| CAS Number | 59772-49-5 | [9][10][11][12] |

| Molecular Formula | C₆H₅BrClN | [10][12][13] |

| Molecular Weight | 206.47 g/mol | [10][13] |

| Appearance | Off-White Solid | [12] |

| Boiling Point | 242.8 ± 20.0 °C at 760 mmHg | [13] |

| Density | 1.7 ± 0.1 g/cm³ | [13] |

| Flash Point | 100.6 ± 21.8 °C | [13] |

Emergency Preparedness: First Aid and Spill Response

Rapid and appropriate responses to emergencies can significantly mitigate harm. All personnel handling this chemical should be familiar with the following procedures.

First-Aid Measures

The following first-aid guidance is based on general procedures for halogenated anilines. Always seek immediate medical attention after any exposure.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][7]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Accidental Release Measures

In the event of a spill, the following steps should be taken to ensure safety and minimize environmental contamination.

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading and entering drains.[4][14]

-

Absorb: For small spills, use an inert absorbent material such as sand, earth, or vermiculite.[4]

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[6]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

Dispose: Dispose of the waste in accordance with all local, state, and federal regulations.

Fire-Fighting Measures

While this compound is not considered highly flammable, it may burn under certain conditions.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]

-

Specific Hazards: During a fire, irritating and toxic gases, including nitrogen oxides, carbon oxides, hydrogen bromide, and hydrogen chloride, may be generated.[5]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling hazardous combustion products.[7][8]

Visualizing Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate the recommended workflows for handling emergencies.

Emergency Response for Personal Exposure

Caption: Workflow for first-aid response to personal exposure.

Accidental Spill Cleanup Protocol

Caption: Step-by-step protocol for cleaning up an accidental spill.

Conclusion

This compound is a valuable intermediate in synthetic chemistry; however, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can minimize risks and maintain a safe laboratory environment. It is imperative to always consult your institution's specific safety guidelines and to perform a thorough risk assessment before beginning any new experimental work with this compound.

References

-

PubChem. 2-Bromo-6-chloro-4-nitroaniline. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. [Link]

-

ChemBK. 2-BROMO-4-CHLORO-6-FLUOROANILINE. [Link]

-

Alachem Co., Ltd. This compound. [Link]

-

Angene Chemical. 4-Bromo-3-chloroaniline Safety Data Sheet. [Link]

-

Pharmaffiliates. This compound. [Link]

-

PubChem. 2-Bromo-6-chlorobenzenamine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-3-chloroaniline. National Center for Biotechnology Information. [Link]

-

NVIROCLEAN. NL2-1: Nviroclean SAE Spill Cleanup Powder. [Link]

Sources

- 1. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-6-chlorobenzenamine | C6H5BrClN | CID 12406853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. 59772-49-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 11. This compound | 59772-49-5 [chemicalbook.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. This compound | CAS#:59772-49-5 | Chemsrc [chemsrc.com]

- 14. tcichemicals.com [tcichemicals.com]

A Professional's Guide to the Safe Handling and Storage of 2-Bromo-6-chloroaniline

An In-depth Technical Guide:

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-Bromo-6-chloroaniline (CAS: 59772-49-5). As a halogenated aromatic amine, this compound necessitates stringent safety protocols rooted in a thorough understanding of its chemical properties and potential hazards. This document moves beyond a simple checklist, offering causal explanations for procedural choices to empower laboratory personnel with the knowledge to maintain a self-validating system of safety.

Section 1: Compound Identification and Properties

This compound is a substituted aniline used as a chemical intermediate in various synthetic processes.[1] Its physical and chemical properties are foundational to understanding its handling requirements.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 59772-49-5 | [1][2] |

| Molecular Formula | C₆H₅BrClN | [2] |

| Molecular Weight | 206.47 g/mol | [2] |

| Synonyms | 2-bromo-6-chlorobenzenamine | [2] |

| Appearance | Solid (form may vary) | [3] |

Section 2: Hazard Assessment and Toxicological Profile

While specific toxicological data for this compound is not extensively published, the hazard profile can be reliably inferred from structurally similar halogenated anilines. The primary hazards are associated with acute toxicity, irritation, and potential for organ damage with repeated exposure.[2][4][5]

-

Primary Routes of Exposure: Inhalation of dust, dermal (skin) contact, and ingestion.[4][6]

-

Acute Health Effects: Based on analogous compounds, this compound is presumed to be harmful if swallowed, in contact with skin, or inhaled.[5][7] It is expected to cause skin irritation and serious eye irritation.[5][8][9]

-

Chronic Health Effects: Prolonged or repeated exposure to similar anilines may cause damage to organs.[4]

-